molecular formula C19H20N4O2S B299580 N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B299580
M. Wt: 368.5 g/mol
InChI Key: OVJJWSGIPNBCIL-UHFFFAOYSA-N
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Description

N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the target cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that mediate inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to exhibit antifungal, antibacterial, anti-inflammatory, and analgesic activities. In addition, this compound has been shown to exhibit antioxidant and anticancer activities. Furthermore, N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have a protective effect against oxidative stress-induced cellular damage.

Advantages and Limitations for Lab Experiments

N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. In addition, it has shown promising results in various biological assays. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Furthermore, its potential toxicity and side effects have not been fully evaluated.

Future Directions

There are several future directions for research on N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One possible direction is to further investigate its potential as an antifungal and antibacterial agent. Another direction is to study its potential as an anti-inflammatory and analgesic agent in more detail. Furthermore, it would be interesting to investigate its potential as a neuroprotective agent. Additionally, more studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more research on the mechanism of action of N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, which could lead to the development of more targeted therapies.

Synthesis Methods

N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be synthesized using various methods. One of the commonly used methods is the reaction between benzylamine, 4-methyl-5-mercapto-4H-1,2,4-triazole-3-carboxylic acid, and phenylacetic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method yields N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in good yield and purity.

Scientific Research Applications

N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In addition, N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential as a corrosion inhibitor in the oil and gas industry.

properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-benzyl-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O2S/c1-23-18(17(25)15-10-6-3-7-11-15)21-22-19(23)26-13-16(24)20-12-14-8-4-2-5-9-14/h2-11,17,25H,12-13H2,1H3,(H,20,24)

InChI Key

OVJJWSGIPNBCIL-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C(C3=CC=CC=C3)O

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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